![molecular formula C12H13N3O3S B5630463 3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5630463.png)
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
"3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide" is a compound that belongs to a class of chemicals known for their potential biological activities. The interest in thiadiazole benzamide derivatives stems from their diverse pharmacological properties and their use in various chemical and biological research applications.
Synthesis Analysis
The synthesis of thiadiazole benzamide derivatives, similar to "3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide," often involves microwave-assisted methods or conventional heating techniques. For instance, Tiwari et al. (2017) described the microwave-assisted synthesis of a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides, highlighting the efficiency and efficacy of such approaches in synthesizing thiadiazole derivatives (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole benzamide derivatives is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Kaynak et al. (2008) provided insights into the molecular structure of a related compound using X-ray analysis and compared it with structures obtained from semiempirical and ab initio methods, demonstrating the importance of structural analysis in understanding the chemical properties of these compounds (Kaynak et al., 2008).
Chemical Reactions and Properties
Thiadiazole benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Yajima et al. (2014) explored the oxidative dimerization of primary thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles, shedding light on the reaction mechanisms and conditions favorable for such transformations (Yajima et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photostability, are essential for understanding the behavior of thiadiazole benzamide derivatives in chemical and biological systems. Studies such as those by Yakan et al. (2020) on novel benzamide compounds provide insights into the antioxidant and antibacterial activities of these derivatives, highlighting their chemical reactivity and potential applications (Yakan et al., 2020).
Future Directions
The future directions for “3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could involve further exploration of its potential applications in various fields, given the wide range of uses of benzamides . Additionally, in vivo biochemical tests of effective amides could be carried out in different fields of application .
properties
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFTKQEUDIMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
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